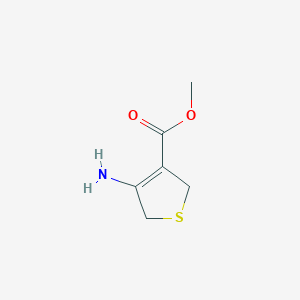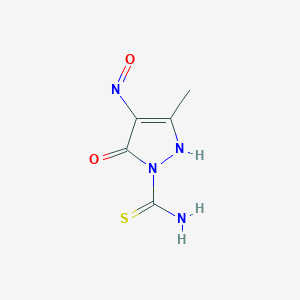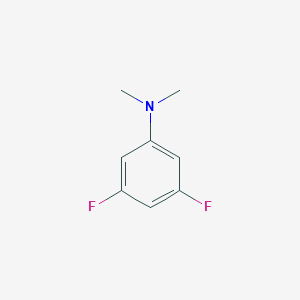![molecular formula C18H18O4 B058468 3-[4-(3-Formylphenoxy)butoxy]benzaldehyde CAS No. 121799-26-6](/img/structure/B58468.png)
3-[4-(3-Formylphenoxy)butoxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(3-formylphenoxy)butane is an organic compound with the molecular formula C18H18O4 It is a bifunctional molecule containing two formyl groups attached to phenoxy groups, which are further connected by a butane linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(3-formylphenoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with 3-hydroxybenzaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 3-hydroxybenzaldehyde displace the bromine atoms on 1,4-dibromobutane, forming the desired product .
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(3-formylphenoxy)butane are not well-documented, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may also be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(3-formylphenoxy)butane undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Condensation: The formyl groups can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Condensation: Primary amines or hydrazines in the presence of a catalytic amount of acid or base.
Major Products Formed
Oxidation: 1,4-Bis(3-carboxyphenoxy)butane.
Reduction: 1,4-Bis(3-hydroxyphenoxy)butane.
Condensation: Corresponding imines or hydrazones.
Applications De Recherche Scientifique
1,4-Bis(3-formylphenoxy)butane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-Bis(3-formylphenoxy)butane depends on its specific application. For instance, when used as a fluorescent probe for metal ion detection, the compound forms a complex with the target ion, leading to a change in its photophysical properties. This interaction can be monitored using fluorescence spectroscopy, providing a sensitive and selective method for detecting metal ions .
Comparaison Avec Des Composés Similaires
1,4-Bis(3-formylphenoxy)butane can be compared with other similar compounds, such as:
1,4-Bis(2-formylphenoxy)butane: Similar structure but with formyl groups at the 2-position of the phenoxy rings.
1,4-Bis(4-formylphenoxy)butane: Formyl groups at the 4-position of the phenoxy rings, leading to distinct chemical and physical properties.
Propriétés
Numéro CAS |
121799-26-6 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
3-[4-(3-formylphenoxy)butoxy]benzaldehyde |
InChI |
InChI=1S/C18H18O4/c19-13-15-5-3-7-17(11-15)21-9-1-2-10-22-18-8-4-6-16(12-18)14-20/h3-8,11-14H,1-2,9-10H2 |
Clé InChI |
DPWLMAHEZCLAJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
SMILES canonique |
C1=CC(=CC(=C1)OCCCCOC2=CC=CC(=C2)C=O)C=O |
Synonymes |
1,4-BIS(3-FORMYLPHENOXY)BUTANE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















